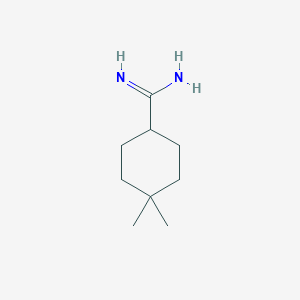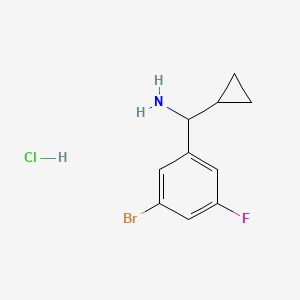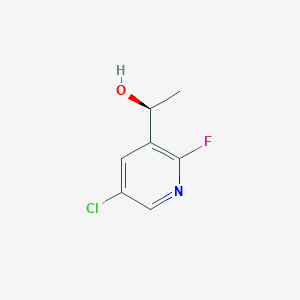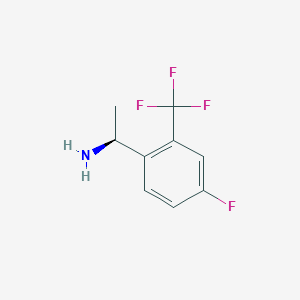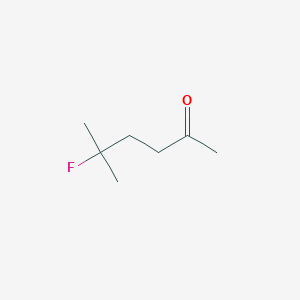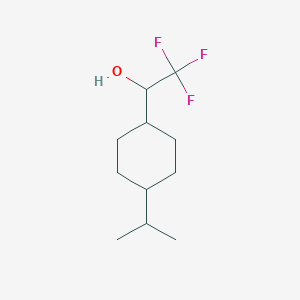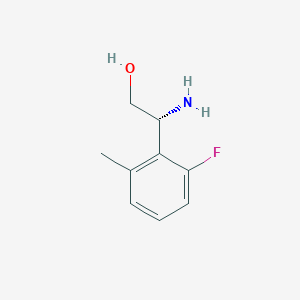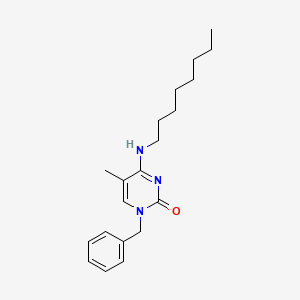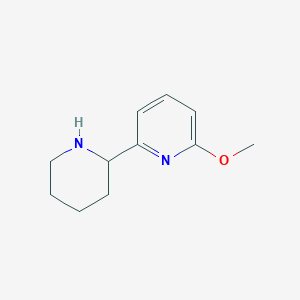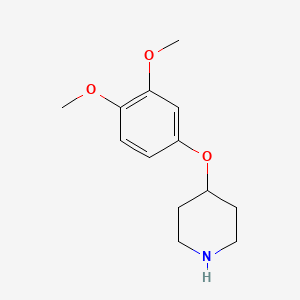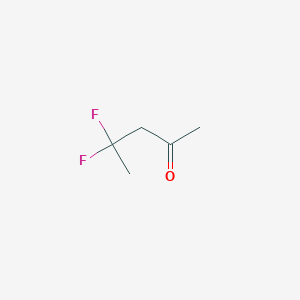
4,4-Difluoro-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-pentanone is an organic compound with the molecular formula C5H8F2O. It is a ketone with two fluorine atoms attached to the fourth carbon in the pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluoro-2-pentanone can be synthesized through several methods. One common approach involves the fluorination of 2-pentanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-pentanone in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,4-Difluoro-2-pentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives may be studied for their biological activity and potential use in drug development.
Medicine: Fluorinated ketones like this compound are investigated for their potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-pentanone involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and influence its interaction with enzymes and other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: The non-fluorinated analog of 4,4-Difluoro-2-pentanone.
4,4-Difluoro-3-pentanone: A similar compound with fluorine atoms on the third carbon.
4-Fluoro-2-pentanone: A compound with a single fluorine atom on the fourth carbon.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated and mono-fluorinated analogs. This dual fluorination can enhance its stability, reactivity, and potential biological activity .
Properties
Molecular Formula |
C5H8F2O |
|---|---|
Molecular Weight |
122.11 g/mol |
IUPAC Name |
4,4-difluoropentan-2-one |
InChI |
InChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3 |
InChI Key |
OFFVSNBZABDUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



